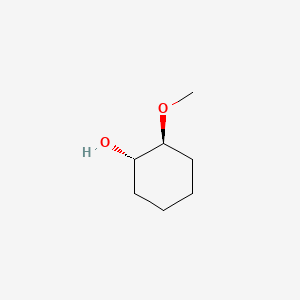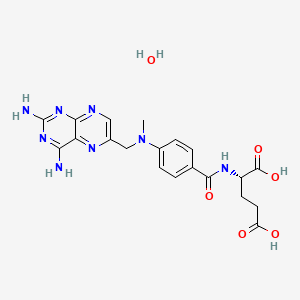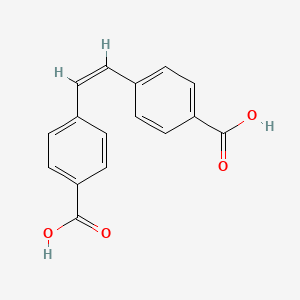
Arochlor 1262
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Arochlor 1262 is a type of polychlorinated biphenyl (PCB), a group of organic compounds with 2 to 10 chlorine atoms attached to biphenyl, which is a molecule composed of two benzene rings . It was widely used in various industrial applications due to its chemical stability, insulating properties, and non-flammability .
Molecular Structure Analysis
The chemical structure of PCBs, including Arochlor 1262, consists of two benzene rings and a variable number of chlorine atoms. The possible positions of chlorine atoms on the benzene rings are denoted by numbers assigned to the carbon atoms .
Chemical Reactions Analysis
PCBs undergo xenobiotic biotransformation, a mechanism used to make lipophilic toxins more polar and more easily excreted from the body. The biotransformation is dependent on the number of chlorine atoms present, along with their position on the rings .
Physical And Chemical Properties Analysis
Arochlor 1262 is a fluid with a characteristic odor . The exact color, pH-value, melting point, boiling point, and flash point are not determined .
科学的研究の応用
Electrical Insulating Fluid
Arochlor 1262, like other polychlorinated biphenyls (PCBs), was primarily used as an electrical insulating fluid in capacitors and transformers . Its chemical stability and resistance to heat made it ideal for these applications.
Hydraulic, Heat Transfer, and Lubricating Fluid
PCBs were also used as hydraulic, heat transfer, and lubricating fluids . Their low flammability and high boiling points made them suitable for these uses.
Plasticizers and Fire Retardants
Arochlor 1262 was blended with other chemicals as plasticizers and fire retardants . These compounds were used in a range of products including caulks, adhesives, and plastics.
Carbonless Copy Paper
Arochlor 1262 was used in the production of carbonless copy paper . It helped to improve the chemical resistance of the paper.
Coating Formulations
Arochlor 1262 was used to improve the chemical resistance of vinyl chloride-vinyl acetate coating formulations . It was used 1:3 with dioctylphthalate, which sharply reduced migration to nitrocellulose lacquers .
Environmental Contamination Studies
Due to its widespread use and persistence in the environment, Arochlor 1262 has been the subject of numerous environmental contamination studies . These studies aim to understand the source and fate of PCB contamination.
作用機序
Target of Action
Arochlor 1262, like other polychlorinated biphenyls (PCBs), primarily targets the central nervous system . PCBs are known to cause a variety of health effects, including neurotoxicity .
Mode of Action
Arochlor 1262, as a type of PCB, interacts with its targets in a complex manner. Some PCBs share a structural similarity and toxic mode of action with dioxins . They can cause endocrine disruption, notably blocking thyroid system functioning, and exhibit neurotoxic effects
Biochemical Pathways
PCBs, including Arochlor 1262, undergo xenobiotic biotransformation, a mechanism used to make lipophilic toxins more polar and more easily excreted from the body . The biotransformation is dependent on the number of chlorine atoms present, along with their position on the rings .
Result of Action
The International Agency for Research on Cancer (IARC) has classified PCBs as definite carcinogens in humans . According to the U.S. Environmental Protection Agency (EPA), PCBs cause cancer in animals and are probable human carcinogens . Many sites, including rivers and buildings, are contaminated with PCBs, and there has been contamination of food supplies with these substances .
Safety and Hazards
将来の方向性
Given the environmental and health hazards associated with PCBs, including Arochlor 1262, future research and regulations are likely to focus on further reducing their use and managing their disposal. Additionally, advanced analytical techniques are being developed for the positive identification and analysis of PCB Aroclors .
特性
| { "Design of the Synthesis Pathway": "The synthesis of Arochlor 1262 involves the condensation of chlorobenzenes with chlorinated diphenyls.", "Starting Materials": [ "Chlorobenzene", "Chlorinated diphenyls" ], "Reaction": [ "The chlorobenzenes are first reacted with aluminum chloride to form the corresponding aryl aluminum chloride intermediates.", "These intermediates are then reacted with the chlorinated diphenyls in the presence of a copper catalyst to form Arochlor 1262.", "The reaction is typically carried out at high temperatures and pressures." ] } | |
CAS番号 |
37324-23-5 |
分子式 |
UVCB |
分子量 |
291.98 |
同義語 |
Polychlorinated biphenyl-62% chlorine |
製品の起源 |
United States |
Q & A
Q1: What does the research paper tell us about how Aroclor 1262 interacts with the liver and what are the downstream effects?
A1: The research paper [] investigates the impact of Aroclor 1262 on the liver of rats. While it doesn't delve into the specific molecular interactions, it highlights significant downstream effects. The study found that Aroclor 1262 leads to morphological changes in the liver, including hypertrophy (enlargement of liver cells) and hyperplasia (increased cell proliferation). These structural changes are accompanied by biochemical alterations, indicating liver damage. Although the exact mechanisms of interaction aren't specified, the findings strongly suggest that Aroclor 1262 disrupts normal liver function.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(2R,3S)-2-[(Z)-but-1-enyl]-3-ethyl-1,1-difluorocyclopropane](/img/structure/B1148470.png)




